![molecular formula C30H22Cl2N4O2 B12404335 Loxapine impurity 2-d8](/img/structure/B12404335.png)
Loxapine impurity 2-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Loxapine impurity 2-d8 is a deuterium-labeled derivative of Loxapine impurity 2. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules can significantly affect their pharmacokinetic and metabolic profiles . This compound is primarily used as a tracer in drug development processes to quantify and study the behavior of Loxapine and its metabolites .
Vorbereitungsmethoden
The preparation of Loxapine impurity 2-d8 involves the incorporation of deuterium into the Loxapine impurity 2 molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The specific reaction conditions and industrial production methods for this compound are not widely documented, but they generally involve standard organic synthesis techniques adapted to incorporate deuterium .
Analyse Chemischer Reaktionen
Loxapine impurity 2-d8, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Loxapine impurity 2-d8 has several scientific research applications, including:
Chemistry: It is used as a tracer to study the behavior of Loxapine and its metabolites in various chemical reactions.
Biology: It helps in understanding the metabolic pathways and interactions of Loxapine in biological systems.
Medicine: It aids in the development of Loxapine-based drugs by providing insights into their pharmacokinetics and metabolism.
Industry: It is used in the quality control and validation of Loxapine production processes.
Wirkmechanismus
The mechanism of action of Loxapine impurity 2-d8 is similar to that of Loxapine. Loxapine is a dopamine antagonist and a serotonin 5-HT2 blocker. It exerts its effects by antagonizing these receptors, leading to cortical inhibition and the suppression of aggression and agitation . The incorporation of deuterium does not significantly alter the mechanism of action but can affect the pharmacokinetic and metabolic profiles .
Vergleich Mit ähnlichen Verbindungen
Loxapine impurity 2-d8 is unique due to the incorporation of deuterium, which distinguishes it from other similar compounds. Some similar compounds include:
Loxapine-d8 Hydrochloride: Another deuterium-labeled derivative of Loxapine.
8-Hydroxy Loxapine-d3: A deuterium-labeled derivative with a hydroxyl group.
8-Methoxy Loxapine-d3: A deuterium-labeled derivative with a methoxy group.
These compounds share similar chemical structures but differ in their specific functional groups and the number of deuterium atoms incorporated.
Eigenschaften
Molekularformel |
C30H22Cl2N4O2 |
---|---|
Molekulargewicht |
549.5 g/mol |
IUPAC-Name |
8-chloro-6-[4-(8-chlorobenzo[b][1,4]benzoxazepin-6-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]benzo[b][1,4]benzoxazepine |
InChI |
InChI=1S/C30H22Cl2N4O2/c31-19-9-11-25-21(17-19)29(33-23-5-1-3-7-27(23)37-25)35-13-15-36(16-14-35)30-22-18-20(32)10-12-26(22)38-28-8-4-2-6-24(28)34-30/h1-12,17-18H,13-16H2/i13D2,14D2,15D2,16D2 |
InChI-Schlüssel |
WCYJIJQSIRWGPW-DBVREXLBSA-N |
Isomerische SMILES |
[2H]C1(C(N(C(C(N1C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)([2H])[2H])([2H])[2H])C5=NC6=CC=CC=C6OC7=C5C=C(C=C7)Cl)([2H])[2H])[2H] |
Kanonische SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)C5=NC6=CC=CC=C6OC7=C5C=C(C=C7)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.